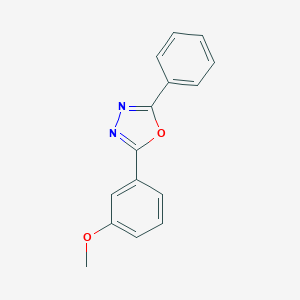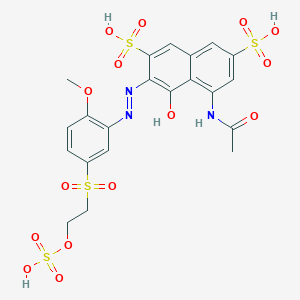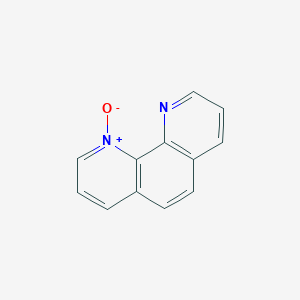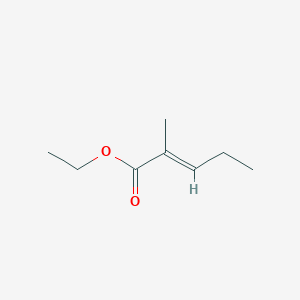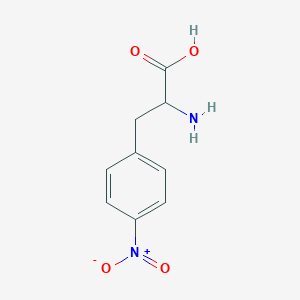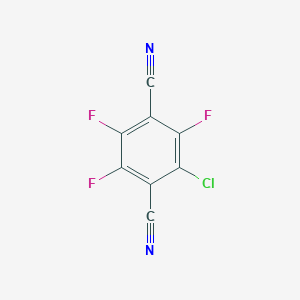
3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile: is an organic compound with the molecular formula C8ClF3N2 It is characterized by the presence of chlorine, fluorine, and nitrile groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile typically involves the introduction of chlorine and fluorine atoms onto a benzene ring followed by the addition of nitrile groups. One common method involves the reaction of 3-chloro-2,5,6-trifluorobenzene with cyanogen bromide under specific conditions to introduce the nitrile groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitrilation reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products with different nucleophiles replacing chlorine or fluorine.
Reduction: Amines derived from the reduction of nitrile groups.
Oxidation: Compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electronegative fluorine atoms can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but lacks nitrile groups.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of nitrile groups.
Uniqueness: 3-Chloro-2,5,6-trifluoro-1,4-benzenedicarbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
2-chloro-3,5,6-trifluorobenzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF3N2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKGAQNOJROOTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Cl)C#N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172887 |
Source


|
| Record name | 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1929-68-6 |
Source


|
| Record name | 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarbonitrile, 3-chloro-2,5,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
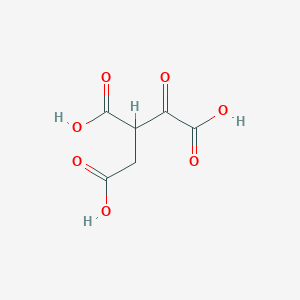

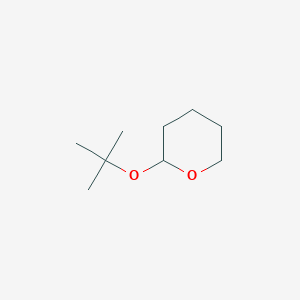
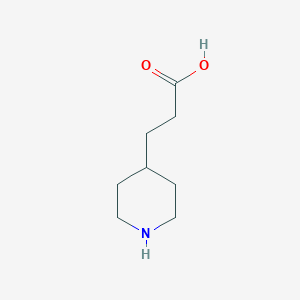
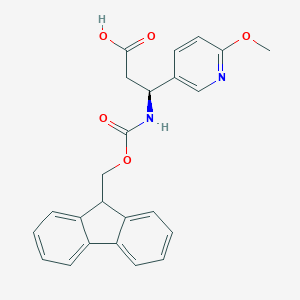

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)
